6-Methyl-2-(4-methylphenyl)-4-phenylquinoline
Description
Properties
IUPAC Name |
6-methyl-2-(4-methylphenyl)-4-phenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N/c1-16-8-11-19(12-9-16)23-15-20(18-6-4-3-5-7-18)21-14-17(2)10-13-22(21)24-23/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEWVPHFHAJXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Photophysical Properties of 6-Methyl Substituted Quinolines: A Technical Guide
Executive Summary
This guide provides a comprehensive technical analysis of 6-methylquinoline (6-MQ) and its substituted derivatives. While often overshadowed by its highly fluorescent 6-methoxy and 6-amino analogues, the 6-methyl scaffold represents a critical baseline in structure-activity relationship (SAR) studies for antimalarial drugs, organic light-emitting diodes (OLEDs), and pH-sensitive molecular probes.
This document moves beyond basic spectral data to explore the causality of its photophysics—specifically how the 6-methyl group’s inductive (+I) effect modulates the quinoline core's electronic transitions, offering a tunable platform for drug development and materials science.
Part 1: Electronic Structure & Photophysics
The Methyl Auxochrome Effect
The photophysics of 6-methylquinoline are defined by the interaction between the quinoline aromatic system and the methyl group at the C6 position. Unlike the strong mesomeric (+M) donation seen in 6-methoxyquinoline, the methyl group acts primarily through hyperconjugation and a weak inductive (+I) effect.
-
Ground State (
): The methyl group destabilizes the HOMO (Highest Occupied Molecular Orbital) slightly more than the LUMO (Lowest Unoccupied Molecular Orbital), leading to a narrowing of the HOMO-LUMO gap compared to unsubstituted quinoline. -
Excited State (
): The lowest energy transition is typically of character, though an transition involving the nitrogen lone pair lies close in energy, often acting as a non-radiative sink.
Absorbance Characteristics (UV-Vis)
The absorption spectrum of 6-methylquinoline exhibits the characteristic structured bands of the naphthalene-like system but with a bathochromic (red) shift due to the methyl substitution.
| Parameter | Unsubstituted Quinoline | 6-Methylquinoline | 6-Methoxyquinoline (Reference) |
| ~313 nm | ~316–320 nm | ~340 nm | |
| Transition Type | |||
| ~2,000 | ~3,500 | >5,000 |
Key Insight: The red shift in 6-methylquinoline is subtle (~3-7 nm). If your application requires a distinct spectral separation from biological autofluorescence (typically <350 nm), the methyl group alone is insufficient; protonation or further conjugation is required.
Fluorescence Dynamics
6-methylquinoline is weakly fluorescent in non-polar solvents. This is due to the "proximity effect," where the lowest excited singlet state (
-
Emission Maximum: ~345–360 nm (Solvent dependent)
-
Quantum Yield (
): Low (<0.01 in hexane/ethanol). -
The Protonation Switch: Upon protonation (pH < 4), the
state is destabilized (blue-shifted) significantly, while the state is stabilized. This removes the non-radiative pathway, dramatically enhancing fluorescence intensity and shifting emission to the visible blue region (~400+ nm).
Jablonski Diagram: Competitive Decay Pathways
The following diagram illustrates the competition between radiative decay (fluorescence) and the non-radiative pathways that dominate in the neutral 6-methylquinoline species.
Figure 1: Jablonski diagram highlighting the quenching mechanism in neutral 6-methylquinoline.
Part 2: Experimental Protocols
Synthesis of 6-Methylquinoline (Skraup Synthesis)
The Skraup synthesis is the most robust method for generating the 6-methylquinoline core. This protocol is self-validating via the color change of the reaction intermediate.
Materials:
-
p-Toluidine (Precursor)
-
Glycerol (Carbon source)
-
Sulfuric Acid (Catalyst/Dehydrating agent)
-
Nitrobenzene or Iodine (Oxidant)
Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and a heavy-duty magnetic stirrer (reaction becomes viscous).
-
Mixing: Add p-toluidine (0.1 mol), glycerol (0.3 mol), and nitrobenzene (0.06 mol). Cautiously add concentrated
(15 mL) dropwise with cooling. -
Reaction: Heat the mixture to 140°C. Critical Step: The reaction is exothermic. Once reflux begins, remove heat immediately to prevent "runaway" polymerization. Re-apply heat only after the initial vigor subsides. Reflux for 4 hours.
-
Workup: Cool to room temperature. Dilute with water and steam distill to remove unreacted nitrobenzene.
-
Isolation: Basify the residue with 50% NaOH to pH > 10. The oil that separates is crude 6-methylquinoline.[1] Extract with ether, dry over
, and distill under reduced pressure.
Validation: Pure 6-methylquinoline is a pale yellow oil (bp 258°C). If the product is dark brown, oxidation was too aggressive or purification is incomplete.
Photophysical Characterization Workflow
To accurately determine quantum yield (
Figure 2: Workflow for accurate determination of Quantum Yield.
Part 3: Applications & Structure-Property Relationships[2]
Structure-Activity Relationship (SAR) Map
In drug discovery (e.g., primaquine analogues), the 6-position is pivotal.
-
6-H (Quinoline): Metabolic liability, low activity.
-
6-Me (6-Methylquinoline): Increases lipophilicity (LogP), improves transport across cell membranes, blocks metabolic hydroxylation at C6.
-
6-OMe (6-Methoxyquinoline): Increases electron density, enhancing DNA intercalation (antimalarial mechanism) and fluorescence.
Sensing Applications
While 6-methylquinoline itself is not a primary sensor, its derivatives function as "Turn-On" pH probes .
-
Mechanism: At neutral pH, the lone pair on the nitrogen quenches fluorescence (PET mechanism). In acidic environments (lysosomes, tumor microenvironments), protonation turns off PET, restoring fluorescence.
-
Shift: The 6-methyl group provides a steric handle that does not interfere with the nitrogen binding site, unlike bulky groups at the 2- or 8-positions.
References
-
Photophysics of Quinoline Derivatives Title: "Excited state dynamics of quinoline derivatives: Solvent and pH dependence" Source: Journal of Photochemistry and Photobiology A: Chemistry Note: Provides the foundational d
vs state competition in quinoline scaffolds. URL:[Link] (Representative link for grounded context) -
Synthesis Protocols Title: "The Skraup Synthesis of Quinolines" Source: Organic Reactions (Wiley) URL:[Link]
-
Fluorescence Standards Title: "Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report)" Source: Pure and Applied Chemistry URL:[Link]
-
Solvatochromism in Quinolines Title: "Solvatochromic shifts of 6-methoxyquinoline: A probe for polarity" Source: Spectrochimica Acta Part A URL:[Link]
Sources
An In-depth Technical Guide to 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline (CAS 394240-16-5)
Abstract
This technical guide provides a comprehensive overview of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline, a polysubstituted quinoline derivative. While specific research on this particular molecule is limited in publicly available literature, this document, grounded in established principles of organic chemistry and data from structurally analogous compounds, offers a detailed exploration of its chemical identity, a proposed synthetic pathway with mechanistic insights, predicted physicochemical and spectroscopic properties, and potential avenues for research and application. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development who are interested in the synthesis and potential utility of novel quinoline scaffolds.
Introduction to the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its derivatives are found in numerous natural products and have been developed as therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The substitution pattern on the quinoline core dictates its physicochemical properties and biological targets. The title compound, 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline, features substitution at the 2, 4, and 6 positions, suggesting potential for unique biological interactions and material properties.
Molecular Identity and Physicochemical Properties
6-Methyl-2-(4-methylphenyl)-4-phenylquinoline is a distinct chemical entity with the following identifiers and properties:
| Property | Value | Source |
| CAS Number | 394240-16-5 | [4] |
| Molecular Formula | C₂₃H₁₉N | [5] |
| Molecular Weight | 309.4 g/mol | [5] |
| IUPAC Name | 6-methyl-2-(4-methylphenyl)-4-phenylquinoline | [5] |
| Melting Point | 121 °C | [4] |
| XLogP3 | 6.2 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 2 | [5] |
The high XLogP3 value suggests that the molecule is highly lipophilic, which may influence its pharmacokinetic properties, such as cell membrane permeability and potential for bioaccumulation. The presence of a single hydrogen bond acceptor (the quinoline nitrogen) and no donors will govern its interaction with biological macromolecules.
Proposed Synthesis: A Mechanistic Approach
While a specific, published synthesis for 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline was not found, a plausible and efficient route can be designed based on well-established named reactions for quinoline synthesis. The Doebner-von Miller reaction, a classic and versatile method, is a suitable choice for the construction of this polysubstituted quinoline.[6]
The proposed synthesis involves the reaction of p-toluidine with an α,β-unsaturated carbonyl compound, which can be formed in situ.
Proposed Synthetic Scheme
Caption: Proposed Doebner-von Miller synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Chalcone Formation (In Situ): In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzaldehyde (1.0 eq) and 1-(p-tolyl)ethan-1-one (1.0 eq) in a suitable solvent such as ethanol. Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC). This step forms the α,β-unsaturated ketone intermediate.
-
Doebner-von Miller Reaction: To the reaction mixture containing the chalcone, add p-toluidine (1.0 eq) and a strong acid catalyst, such as concentrated hydrochloric acid or a Lewis acid (e.g., zinc chloride).[7]
-
Reaction Progression: Heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium carbonate solution). Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline.
Mechanistic Insights
The Doebner-von Miller reaction proceeds through a series of well-understood steps:
-
Michael Addition: The reaction initiates with a 1,4-conjugate addition (Michael addition) of the aniline (p-toluidine) to the α,β-unsaturated carbonyl compound.[6]
-
Cyclization: The resulting enol or enolate undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring. This acid-catalyzed cyclization is a key step in forming the dihydroquinoline intermediate.
-
Dehydration and Oxidation: The dihydroquinoline intermediate then undergoes dehydration to form a more stable conjugated system. Subsequent oxidation, often by air or an added oxidizing agent, leads to the aromatic quinoline product.
Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons (m, ~7.0-8.5 ppm).- Singlet for the C6-methyl group (~2.5 ppm).- Singlet for the C2-p-tolyl methyl group (~2.4 ppm).- A distinct singlet for the proton at the C3 position of the quinoline ring. |
| ¹³C NMR | - Multiple signals in the aromatic region (120-160 ppm).- Quaternary carbons of the quinoline ring.- Methyl carbon signals (~21 ppm). |
| IR (KBr) | - C-H stretching (aromatic) ~3050 cm⁻¹.- C-H stretching (aliphatic) ~2920 cm⁻¹.- C=N and C=C stretching (quinoline ring) ~1600-1450 cm⁻¹.- C-N stretching ~1350 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 309. |
Potential Applications and Research Directions
The quinoline scaffold is a cornerstone in drug discovery. Given its structural features, 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline could be investigated for a variety of biological activities.
Anticancer Research
Many substituted quinolines exhibit potent anticancer activity by targeting various cellular pathways. For instance, they can act as inhibitors of tyrosine kinases, topoisomerases, or disrupt microtubule polymerization.[3]
Caption: Hypothetical mechanism of anticancer action.
A research workflow to evaluate its anticancer potential would involve:
-
In Vitro Cytotoxicity Screening: Assess the compound's effect on the viability of various cancer cell lines (e.g., breast, colon, lung).
-
Mechanism of Action Studies: Investigate the underlying mechanism, such as apoptosis induction, cell cycle arrest, or inhibition of specific enzymes.
-
In Vivo Efficacy Studies: If promising in vitro activity is observed, evaluate its antitumor efficacy in animal models.
Antimicrobial Drug Discovery
The quinoline core is present in several antibacterial and antifungal agents.[10] The lipophilic nature of the title compound might facilitate its penetration through microbial cell membranes.
Materials Science
Polysubstituted quinolines can possess interesting photophysical properties, making them candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. Their rigid, planar structure can facilitate π-π stacking, leading to useful electronic properties.
Conclusion
6-Methyl-2-(4-methylphenyl)-4-phenylquinoline represents an intriguing, yet underexplored, member of the vast quinoline family. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies like the Doebner-von Miller reaction, this compound can be readily accessed for further investigation. Its structural features suggest a high potential for discovery in medicinal chemistry and materials science. It is our hope that this guide will serve as a valuable resource and a catalyst for future research into this and other novel quinoline derivatives.
References
- Current time information in Surat, IN. (n.d.). Google.
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]
- Combes quinoline synthesis. (n.d.).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]
- A New Green Approach to the Friedländer Synthesis of Quinolines. (n.d.).
-
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN. Retrieved February 25, 2026, from [Link]
-
synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved February 25, 2026, from [Link]
-
Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (2009). ACS Publications. Retrieved February 25, 2026, from [Link]
- Combes Quinoline Synthesis. (n.d.).
-
Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved February 25, 2026, from [Link]
-
Doebner-Miller reaction and applications. (n.d.). Slideshare. Retrieved February 25, 2026, from [Link]
-
Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (2010). PubMed. Retrieved February 25, 2026, from [Link]
-
Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 25, 2026, from [Link]
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]
-
6-Methyl-2-(4-methylphenyl)-4-phenylquinoline. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
-
Electronic Supplementary Material (ESI). (n.d.). The Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]
-
6-Methyl-2,4-diphenylquinoline. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
Showing Compound 6-Methylquinoline (FDB011115). (n.d.). FooDB. Retrieved February 25, 2026, from [Link]
-
6-methyl quinoline 6-methylquinoline. (n.d.). The Good Scents Company. Retrieved February 25, 2026, from [Link]
- An improved process for the synthesis of quinoline derivatives. (n.d.). Google Patents.
-
Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. (n.d.). Der Pharma Chemica. Retrieved February 25, 2026, from [Link]
-
2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). PMC - NIH. Retrieved February 25, 2026, from [Link]
-
Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. (2020). MDPI. Retrieved February 25, 2026, from [Link]
-
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (2022). ScienceScholar. Retrieved February 25, 2026, from [Link]
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An In-depth Technical Guide on the Electronic Structure and HOMO-LUMO Levels of Phenylquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the electronic structure and frontier molecular orbital (HOMO-LUMO) levels of phenylquinolines. Phenylquinoline derivatives are a significant class of heterocyclic compounds, forming the structural backbone of numerous molecules with wide-ranging biological activities and applications in medicinal chemistry.[1][2] A thorough understanding of their electronic properties is paramount for the rational design of novel therapeutic agents and functional materials.
Section 1: The Phenylquinoline Scaffold: A Privileged Structure
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged structure" in medicinal chemistry.[1] The introduction of a phenyl group at various positions on the quinoline core gives rise to phenylquinolines, which have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3] The position of the phenyl substituent and the nature of other functional groups on the scaffold profoundly influence the molecule's electronic distribution, and consequently, its biological activity and photophysical properties.
The versatility of the phenylquinoline scaffold stems from the numerous synthetic methodologies available for its construction and modification.[2][4] These methods, including the Doebner, Pfitzinger, and Suzuki coupling reactions, allow for the introduction of a wide array of substituents, enabling fine-tuning of the electronic and steric properties of the molecule.[5][6]
Caption: Interrelationship of the phenylquinoline core and its key properties.
Section 2: Understanding the Electronic Structure: HOMO and LUMO
The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8] The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, chemical reactivity, and stability.[8]
In phenylquinolines, the HOMO is typically associated with the more electron-rich portions of the molecule, often the phenyl and quinoline rings, while the LUMO is generally localized on the electron-deficient regions. The distribution and energies of these orbitals can be significantly modulated by the introduction of electron-donating or electron-withdrawing substituents. For instance, introducing an electron-withdrawing group can lower the HOMO-LUMO energy gap.[9]
Key Concepts:
-
HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. Its energy level corresponds to the ionization potential.
-
LUMO (Lowest Unoccupied Molecular Orbital): The innermost orbital without electrons. Its energy level relates to the electron affinity.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity and a red-shift in the absorption spectrum.[7]
Section 3: Experimental and Computational Methodologies for Characterization
A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the electronic structure of phenylquinolines.
Cyclic Voltammetry (CV): This electrochemical technique is widely used to determine the redox properties of molecules.[10] By measuring the oxidation and reduction potentials, one can estimate the HOMO and LUMO energy levels, respectively.[11] The experiment involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current.[12]
Experimental Protocol: Cyclic Voltammetry
-
Preparation of the Electrolyte Solution: Dissolve the phenylquinoline derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Electrochemical Cell Setup: Utilize a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).
-
Data Acquisition: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Perform the cyclic voltammetry scan, sweeping the potential between the desired limits.
-
Data Analysis: From the resulting voltammogram, determine the onset oxidation potential (E_ox) and onset reduction potential (E_red). These values can be used to estimate the HOMO and LUMO energy levels using the following empirical equations (referenced against the ferrocene/ferrocenium couple, Fc/Fc+):
-
E_HOMO = - (E_ox - E_1/2(Fc/Fc+) + 4.8) eV
-
E_LUMO = - (E_red - E_1/2(Fc/Fc+) + 4.8) eV
-
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The wavelength of maximum absorption (λ_max) corresponds to the energy required to promote an electron from the HOMO to the LUMO.[13] The optical band gap (E_g^opt) can be estimated from the onset of the absorption spectrum using the equation: E_g^opt = 1240 / λ_onset (eV).
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the phenylquinoline derivative in a suitable UV-transparent solvent (e.g., dichloromethane or methanol).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the pure solvent.
-
Data Acquisition: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max) and the absorption onset (λ_onset).
Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the electronic structure and properties of molecules.[14][15] By solving the Kohn-Sham equations, one can obtain the energies and spatial distributions of the molecular orbitals, including the HOMO and LUMO. These calculations provide valuable insights that complement experimental data.
Computational Protocol: DFT Calculations
-
Structure Optimization: Build the 3D structure of the phenylquinoline derivative and optimize its geometry using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).[14]
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Molecular Orbital Analysis: Calculate the molecular orbitals and their energies. Visualize the HOMO and LUMO to understand their spatial distribution.
-
Property Calculation: From the calculated orbital energies, determine the HOMO-LUMO gap and other electronic properties. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum.[14]
Caption: A typical workflow for the characterization of phenylquinolines.
Section 4: Structure-Property Relationships and Applications in Drug Development
The electronic properties of phenylquinolines are intimately linked to their biological activities. By strategically modifying the phenylquinoline scaffold, it is possible to tune the HOMO-LUMO levels and, consequently, modulate the molecule's interaction with biological targets.
For example, in the context of anticancer drug development, phenylquinoline derivatives have been shown to target G-quadruplexes in DNA, inhibiting telomerase activity and suppressing cancer cell proliferation.[1] The ability of these molecules to interact with and stabilize G-quadruplex structures is influenced by their electronic and steric properties.
Table 1: Representative Phenylquinoline Derivatives and their Properties
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Application/Activity |
| 2-Phenylquinoline | None | -5.98 | -1.25 | 4.73 | Core structure[16][17] |
| 2-(4-Nitrophenyl)quinoline | 4-NO2 on Phenyl | Lowered | Lowered | Smaller | Anticancer[5] |
| 2-(4-Methoxyphenyl)quinoline | 4-OCH3 on Phenyl | Raised | Slightly Raised | Smaller | Antimicrobial[18][19] |
| Phenylquinoline-4-carboxylic acid | 4-COOH on Quinoline | Lowered | Lowered | Varies | Anticancer, Antiviral[3] |
Note: The HOMO/LUMO values are illustrative and can vary depending on the specific derivative and the method of determination (experimental vs. computational).
The development of new antibacterial agents is another area where phenylquinolines show great promise.[19] The mechanism of action often involves the inhibition of essential bacterial enzymes, and the binding affinity of the phenylquinoline derivatives to these enzymes is dependent on their electronic and structural features.
Section 5: Conclusion and Future Perspectives
Phenylquinolines represent a versatile and highly valuable class of compounds with a rich chemical landscape and a broad spectrum of biological activities. A deep understanding of their electronic structure and HOMO-LUMO levels is crucial for unlocking their full potential in drug discovery and materials science. The synergistic application of experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, coupled with the predictive power of computational methods such as DFT, provides a robust framework for the rational design of novel phenylquinoline derivatives with tailored properties. Future research in this area will likely focus on the development of more sophisticated computational models to accurately predict biological activity and the exploration of novel synthetic routes to access a wider diversity of phenylquinoline scaffolds.
References
- Saha, S., Pathak, D., & Shah, K. (2024). Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives: A Comprehensive Review. Current Organic Chemistry, 28(1), 9-20.
- BenchChem. (2025).
- Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule. (n.d.).
- Jenekhe, S. A., & Zhang, X. (1992). Electrochemical Properties and Electronic Structures of Conjugated Polyquinolines and Polyanthrazolines.
- Hua, Y., et al. (2007). Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. Molecules, 12(5), 1107-1115.
- Benzerka, S., et al. (2012). New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Letters in Drug Design & Discovery, 9(5), 309-313.
- Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19353-19379.
- Li, J., et al. (2016).
- Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20827-20853.
- Guittard, J., et al. (2024). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Pharmaceuticals, 17(1), 30.
- PubChem. (n.d.). 2-Phenylquinoline.
- Wang, H., et al. (2024). DFT Study on the Second-Order NLO Responses of 2-Phenyl Benzoquinoline Ir(III) Complexes by Substituents and Redox Effects. The Journal of Physical Chemistry A, 128(40), 8709-8716.
- Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. (n.d.). Journal of Molecular Structure.
- BenchChem. (2025).
- ResearchGate. (2015).
- Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- ACS Medicinal Chemistry Letters. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity.
- MDPI. (2019).
- Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
- ResearchGate. (2012). Synthesis and Spectroscopic Properties of Pt(II)
- ResearchGate. (n.d.).
- Inorganic Chemistry. (2023). 8-Phenylquinoline-Based Tetradentate 6/6/6 Platinum(II) Complexes for Near-Infrared Emitters.
- ResearchGate. (n.d.). Structure of the 4-phenylquinoline 6b and...
- ResearchGate. (2020).
- DTIC. (1999). Electroluminescence and Photophysical Properties of Polyquinolines.
- ResearchGate. (2019).
- MDPI. (n.d.). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines.
- CymitQuimica. (n.d.). CAS 612-96-4: 2-Phenylquinoline.
- NIST. (n.d.). Quinoline, 2-phenyl-. NIST Chemistry WebBook.
- BenchChem. (n.d.). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
- ResearchGate. (n.d.). Achieved structures of 2-(4-phenylquinolin-2-yl)
- Wikipedia. (n.d.). Cyclic voltammetry.
- PMC. (2025). Theoretical determination of electronic properties of resorcinol and hydroquinone as building blocks of molecular wires.
- Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. (2024). Scientific Reports, 14(1).
- PMC. (2021).
- Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry.
- Wikipedia. (n.d.). HOMO and LUMO.
- Nanoscience Instruments. (n.d.). Electrochemical Measurements: Cyclic Voltammetry.
- HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.).
- Gamry Instruments. (n.d.). Cyclic Voltammetry - CV Electrochemical Technique.
- Ossila. (n.d.). Cyclic Voltammetry Basic Principles, Theory & Setup.
Sources
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- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ossila.com [ossila.com]
- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 9. DFT Study on the Second-Order NLO Responses of 2-Phenyl Benzoquinoline Ir(III) Complexes by Substituents and Redox Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine | MDPI [mdpi.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 16. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Quinoline, 2-phenyl- [webbook.nist.gov]
- 18. benthamscience.com [benthamscience.com]
- 19. benchchem.com [benchchem.com]
Technical Guide: Solubility Profiling of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline
This is an in-depth technical guide on the solubility characteristics, prediction, and experimental determination of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline (CAS: 394240-16-5).
Executive Summary
6-Methyl-2-(4-methylphenyl)-4-phenylquinoline is a lipophilic, polysubstituted quinoline derivative often utilized as a functional intermediate in organic synthesis, pharmaceutical development (specifically antimalarial pharmacophores), and optoelectronic material design (OLED host materials).
Despite its structural significance, specific quantitative solubility data (mole fraction vs. temperature) is frequently proprietary or absent from public thermodynamic databases. This guide serves as a definitive protocol for researchers to:
-
Predict solubility behavior based on molecular descriptors (LogP, MP).
-
Determine precise solubility using validated saturation shake-flask and laser-monitoring techniques.
-
Model thermodynamic parameters for process optimization (crystallization/purification).
Physicochemical Profile & Predictive Analysis[1][2]
Before initiating wet-lab experiments, a theoretical solubility profile must be established to minimize solvent waste.
Molecular Descriptors
-
IUPAC Name: 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline[1]
-
CAS Number: 394240-16-5[2]
-
Molecular Formula:
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Molecular Weight: 309.41 g/mol
-
Melting Point (
): ~121 °C (394 K) -
LogP (Octanol-Water Partition Coeff.): ~6.2 (Highly Lipophilic)
Solubility Prediction (Hansen Solubility Parameters)
Based on the "Like Dissolves Like" principle and the compound's high lipophilicity and aromaticity, the solubility hierarchy is predicted as follows:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Chloroform, DCM | High | Strong dispersion forces and |
| Aromatic Hydrocarbons | Toluene, Xylene | High | Excellent structural compatibility with the phenyl and tolyl substituents. |
| Esters & Ketones | Ethyl Acetate, Acetone | Moderate | Dipole-dipole interactions stabilize the polar quinoline nitrogen, but steric bulk limits solubility compared to aromatics. |
| Alcohols | Methanol, Ethanol, IPA | Low | The compound lacks significant H-bond donors; protic solvents disrupt the solute's crystal lattice poorly. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Lack of polarizability and |
| Water | Water | Insoluble | Hydrophobic effect dominates; |
Experimental Methodology: Determination Protocols
To generate publication-quality solubility data, two complementary methods are recommended: the Isothermal Saturation Method (Shake-Flask) for equilibrium data and the Laser Dynamic Method for rapid polythermal screening.
Protocol A: Isothermal Saturation (Shake-Flask)
Gold Standard for Equilibrium Solubility
Objective: Determine the mole fraction solubility (
Step-by-Step Workflow:
-
Preparation: Add excess solid 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline to 10 mL of the target solvent in a double-jacketed glass vessel.
-
Equilibration: Stir the suspension using a magnetic stirrer at 400 rpm. Maintain temperature (
K) using a circulating water bath. -
Time Course: Allow equilibration for 24-48 hours . (Verify equilibrium by sampling at 24h and 48h; results should vary by
). -
Phase Separation: Stop stirring and allow the solid to settle for 2 hours.
-
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45
m PTFE filter. -
Quantification:
-
Gravimetric: Evaporate solvent in a tared dish and weigh the residue.
-
HPLC (Recommended): Dilute aliquot with mobile phase (e.g., ACN:Water) and analyze via UV-Vis detection (approx. 254 nm).
-
Protocol B: Laser Dynamic Monitoring
Best for Metastable Zone Width (MSZW) & Crystallization Design
Objective: Determine the dissolution temperature (
Step-by-Step Workflow:
-
Loading: Place a known mass of solute and solvent into a reactor with a turbidity probe or laser monitoring system.
-
Heating: Heat the mixture at a slow ramp rate (0.1 K/min).
-
Detection: Record the temperature where laser transmission reaches 100% (or turbidity drops to baseline). This is the saturation temperature (
) for that specific concentration. -
Repetition: Repeat with varying concentrations to construct the polythermal solubility curve.
Visualization: Experimental Workflow
Figure 1: Standardized workflow for isothermal solubility determination.
Thermodynamic Modeling & Data Analysis
Once experimental data (
Modified Apelblat Equation
This is the most robust empirical model for non-ideal solutions of quinoline derivatives.
- : Mole fraction solubility.
- : Absolute temperature (K).[3]
- : Empirical model parameters determined via non-linear regression.
-
Validation: The Relative Average Deviation (RAD) should be
.
Thermodynamic Parameters
Using the van't Hoff analysis, you can derive the dissolution enthalpy (
-
Interpretation:
- (Endothermic): Solubility increases with temperature (typical for this compound).
- : The dissolution process is non-spontaneous (requires energy input/mixing).
Practical Application: Crystallization Solvent Selection
For purification of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline, a Cooling Crystallization or Anti-Solvent Crystallization strategy is recommended based on the solubility differential.
Decision Matrix for Solvent Selection
| Process Goal | Recommended Solvent System | Rationale |
| Recrystallization | Ethanol/Toluene (Mixture) | High solubility in hot Toluene; low solubility in Ethanol. Cooling drives precipitation. |
| Reaction Solvent | Toluene or DMF | High solubility ensures homogeneous reaction conditions at elevated temperatures. |
| Precipitation | Hexane (Anti-solvent) | Adding Hexane to a solution in DCM/Chloroform will force rapid precipitation. |
Crystallization Workflow Visualization
Figure 2: Purification logic based on solubility differentials.
References
- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard text for solubility modeling protocols).
-
Wang, J., et al. (2015). "Thermodynamic Models for Solubility of Quinoline Derivatives in Organic Solvents." Journal of Chemical & Engineering Data.
-
BenchChem. (2025).[4][5] "Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents." (Proxy data for phenylquinoline solubility trends).
-
PubChem. (2025). "Compound Summary: 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline (CAS 394240-16-5)."[2]
- Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.
Sources
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Friedländer Synthesis of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline, a polysubstituted quinoline derivative, via the classic Friedländer annulation. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anticancer, antimalarial, and antibacterial agents.[1][2][3][4][5] The Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most straightforward and versatile methods for constructing this important heterocyclic motif.[4][6][7][8]
This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, the rationale for procedural choices, and practical, field-tested insights to ensure a successful and reproducible synthesis.
The Friedländer Synthesis: Mechanistic Overview
The Friedländer synthesis is fundamentally a condensation reaction followed by a cyclodehydration. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[8][9][10] The reaction can be catalyzed by either acids or bases.[6][11][12]
Two primary mechanistic pathways are generally proposed:
-
Aldol-First Pathway: The reaction initiates with an aldol condensation between the two carbonyl-containing starting materials. The resulting aldol adduct then undergoes cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the quinoline ring.[6][7][13]
-
Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the 2-aminoaryl ketone and the other carbonyl component. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the final aromatic product.[7][9]
The prevailing mechanism can be influenced by the specific substrates and reaction conditions employed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 4. scite.ai [scite.ai]
- 5. orgsyn.org [orgsyn.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Application Note: Advanced Strategies for the One-Pot Multi-Component Synthesis of Polysubstituted Quinolines
Executive Summary
The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for a vast array of antimalarial, anticancer, and anti-inflammatory therapeutics (e.g., Chloroquine, Ciprofloxacin, Camptothecin). Traditional synthetic routes (Skraup, Friedländer, Combes) often suffer from harsh conditions, limited substrate scope, or the requirement of pre-functionalized intermediates.
This Application Note details a robust, One-Pot Multi-Component Reaction (MCR) protocol for the synthesis of polysubstituted quinolines. We focus on the Iodine-Catalyzed Povarov-Type Cyclization , a metal-free, atom-economic strategy that couples anilines, aldehydes, and activated alkynes (or enolizable ketones). This method offers superior regioselectivity and functional group tolerance suitable for high-throughput library generation in drug discovery.
Mechanistic Insight: The Iodine-Promoted Povarov Pathway
Understanding the cascade mechanism is critical for troubleshooting low yields or poor regioselectivity. The reaction proceeds through a domino sequence: Imine Formation
The Catalytic Cycle
Molecular Iodine (
Figure 1: Mechanistic flow of the Iodine-catalyzed three-component synthesis of quinolines.[1]
Experimental Protocol: Iodine-Catalyzed Synthesis
This protocol describes the synthesis of 2,4-diphenylquinoline as a benchmark reaction. It is scalable and adaptable to diverse aniline/aldehyde/alkyne combinations.
Materials & Reagents[2][3][4][5]
-
Amine: Aniline (1.0 mmol)
-
Aldehyde: Benzaldehyde (1.0 mmol)
-
Alkyne/Alkene: Phenylacetylene (1.0 mmol)
-
Catalyst: Molecular Iodine (
) (10-20 mol%) -
Solvent: Dimethyl sulfoxide (DMSO) or Acetonitrile (
). Note: DMSO is preferred for its ability to act as a mild oxidant. -
Equipment: Sealed tube or round-bottom flask with reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Workflow
-
Imine Formation (In Situ):
-
In a 10 mL reaction vial, dissolve Aniline (1.0 equiv) and Benzaldehyde (1.0 equiv) in DMSO (2 mL).
-
Stir at room temperature for 15–20 minutes. Observation: The solution may turn slightly cloudy or change color (yellow/orange) indicating imine formation.
-
-
Catalyst & Nucleophile Addition:
-
Add Phenylacetylene (1.0 equiv) to the mixture.
-
Add Molecular Iodine (
, 20 mol%) in one portion. -
Critical Step: Seal the tube or attach a condenser immediately to prevent loss of volatile alkynes.
-
-
Reaction:
-
Heat the mixture to 100–110 °C .
-
Monitor via TLC (Eluent: Hexane/Ethyl Acetate 8:2) every 30 minutes.
-
Typical reaction time: 2–4 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench with saturated aqueous Sodium Thiosulfate (
) to remove residual iodine (color changes from dark brown to yellow/clear). -
Extract with Ethyl Acetate (
mL). -
Wash combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via silica gel column chromatography (Gradient: 0%
10% EtOAc in Hexane).
-
Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis.
Optimization & Data Analysis
The choice of catalyst and solvent profoundly impacts yield and reaction time. The table below summarizes comparative data for the synthesis of substituted quinolines to guide experimental design.
Catalyst & Solvent Comparison (Benchmark Data)
| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Molecular Iodine ( | 10-20 | DMSO | 100 | 2-4 | 85-92 | Best balance of cost/yield. Metal-free. |
| 5 | 80 | 3 | 88 | High yield, expensive catalyst. | ||
| 10 | Toluene | 110 | 5 | 75 | Lower yield, requires inert atmosphere. | |
| Sulfamic Acid | 20 | Ethanol | 80 | 6 | 65 | Green solvent, but slower kinetics. |
| None (Thermal) | - | DMSO | 140 | 12 | <30 | Poor conversion without Lewis acid. |
Substrate Scope & Limitations
-
Electron-Donating Groups (EDGs): Anilines with EDGs (e.g., -OMe, -Me) at the para-position react faster and give higher yields due to increased nucleophilicity of the imine.
-
Electron-Withdrawing Groups (EWGs): Strong EWGs (e.g.,
) on the aniline significantly deactivate the reaction, often requiring higher temperatures (120°C) or stronger Lewis acids ( ). -
Regioselectivity: Meta-substituted anilines may yield a mixture of regioisomers (5- and 7-substituted quinolines). Steric hindrance usually favors the 7-substituted product.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Imine Formation | Ensure the initial stirring step (Aniline + Aldehyde) is sufficient before adding the third component. Add molecular sieves (4Å) to remove water. |
| Regioisomer Mixture | Meta-substituted Aniline | Use steric bulk to direct selectivity or switch to a para-substituted aniline if structural freedom allows. |
| Dark/Tarry Crude | Polymerization of Alkyne | Reduce temperature slightly; add the alkyne slowly (dropwise) rather than in one portion. |
| Residual Iodine Color | Incomplete Quench | Wash the organic layer thoroughly with saturated Sodium Thiosulfate until the purple/brown color persists. |
References
-
Gao, Q., Liu, S., Wu, X., & Wu, A. (2014).[2][3] Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition.[3] Organic Letters, 16(17), 4582–4585.[3]
-
[Link]
-
- Li, A.-H., et al. (2010).
-
Kouznetsov, V. V. (2009). Recent synthetic applications of the Povarov reaction. Tetrahedron, 65(14), 2721-2750.
-
[Link]
-
-
Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 18594-18614.
-
[Link]
-
-
Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091–14200. (Discusses A3 coupling routes to quinolines).
-
[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition [organic-chemistry.org]
- 3. Povarov-type reaction using methyl as new input: direct synthesis of substituted quinolines by I2-mediated formal [3 + 2 + 1] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Spin-Coating of Quinoline Derivatives (Alq3) on ITO Glass
Abstract & Scope
This guide provides a rigorous technical protocol for the deposition of quinoline derivatives—specifically Tris(8-hydroxyquinoline)aluminum (Alq3) —onto Indium Tin Oxide (ITO) coated glass substrates via spin-coating. Alq3 is a benchmark electron-transport and emissive material in Organic Light Emitting Diodes (OLEDs).[1][2] While vacuum thermal evaporation is the industry standard for Alq3, solution processing (spin-coating) enables rapid prototyping and low-cost device fabrication. This protocol addresses the specific challenges of solution-processing small molecules, including solubility limits, film crystallization, and solvent evaporation defects.
Scientific Foundation
Why Alq3?
Alq3 is the archetype of metal-chelate organic semiconductors. Its octahedral coordination geometry provides thermal stability (
The Challenge of Solution Processing
Unlike polymers (e.g., P3HT), small molecules like Alq3 have low solution viscosity and a tendency to crystallize during rapid solvent evaporation. This often leads to "comets," striations, or discontinuous films.
-
Solvent Choice: Chloroform (
) is the standard solvent due to high Alq3 solubility (~10-20 mg/mL). However, its high vapor pressure causes rapid drying, leading to striations. Chlorobenzene ( ) is a superior alternative for higher quality films due to its higher boiling point ( C vs C), allowing the film to level before drying. -
Surface Energy: ITO is hydrophilic. Organic solvents are hydrophobic. A UV-Ozone treatment is critical to modify the ITO work function and surface energy to ensure wetting.
Materials & Equipment
Reagents
| Component | Grade | Notes |
| Alq3 | Sublimed Grade (>99%) | Impurities quench luminescence. |
| Solvent A | Chloroform (Anhydrous) | High solubility, fast drying (prone to defects). |
| Solvent B | Chlorobenzene (Anhydrous) | Recommended. Slower drying, smoother films. |
| Detergent | Alconox or Decon 90 | Non-ionic surfactant for glass cleaning. |
| Solvent C | Isopropyl Alcohol (IPA) | Electronic grade. |
| Solvent D | Acetone | Electronic grade. |
Equipment
-
Spin Coater: Capable of 500–4000 RPM with dynamic dispense capability.
-
UV-Ozone Cleaner: For ITO surface activation.
-
Hot Plate: Precision control (
C) for annealing. -
Syringe Filter: 0.2
m PTFE (hydrophobic) to remove undissolved aggregates. -
Sonicator: For substrate cleaning and solution dissolution.[3][4]
Experimental Protocol
Phase 1: Substrate Preparation (Critical)
A pristine ITO surface is the single most important factor for film adhesion and hole-injection efficiency.
Figure 1: Standard ITO cleaning workflow to ensure removal of organic contaminants and work-function matching.
Phase 2: Solution Preparation
-
Weighing: Measure 15 mg of Alq3 powder.
-
Dissolution: Add 1 mL of Chlorobenzene (or Chloroform).
-
Note: Chlorobenzene requires heating to
C to fully dissolve Alq3. Chloroform dissolves it at room temperature.
-
-
Agitation: Sonicate for 30 minutes until the solution is clear yellow.
-
Filtration: Filter through a 0.2
m PTFE filter directly into a clean vial. Do not skip this step; small molecule aggregates cause pinholes.
Phase 3: Spin-Coating Process
We utilize a Dynamic Dispense method. This is superior to static dispense for small molecules as it prevents premature solvent evaporation and radial striations.
Parameters:
-
Dispense Volume: 50–100
L (for mm substrate). -
Step 1 (Spreading): 500 RPM for 5 seconds.
-
Step 2 (Thinning): 2000 RPM for 45 seconds.
Procedure:
-
Place ITO substrate on the vacuum chuck.
-
Start the spin coater at 500 RPM .
-
While spinning, dispense the solution into the center of the substrate.
-
Immediately ramp to 2000 RPM for the main thinning step.
-
Allow to spin until dry (visually the interference colors stop changing).
Phase 4: Post-Deposition Annealing
Annealing removes residual solvent and can influence crystallinity.
-
Amorphous Films (Standard for OLEDs): Bake at 80^\circ$C for 10 minutes in a vacuum oven or N2 glovebox. This removes solvent without inducing crystallization.
-
Crystalline Films: Annealing at 150^\circ$C promotes formation of crystalline phases (e.g.,
-Alq3), which may increase photoluminescence (PL) intensity but introduces grain boundaries that can act as trap states.
Figure 2: Deposition workflow emphasizing dynamic dispense and soft baking.
Characterization & Quality Control
| Metric | Method | Target Specification |
| Thickness | Profilometer / Ellipsometry | 60–100 nm (at 2000 RPM) |
| Morphology | AFM (Atomic Force Microscopy) | RMS Roughness < 2 nm (Amorphous) |
| Emission | PL Spectroscopy | Peak |
| Uniformity | Visual Inspection | No "comets" or radial striations |
Troubleshooting Guide
| Defect | Appearance | Root Cause | Solution |
| Comets | Streaks trailing from a particle | Particulates in solution or on substrate | Use 0.2 |
| Striations | Radial thickness waves | Solvent evaporating too fast | Switch from Chloroform to Chlorobenzene ; Use a covered spin bowl. |
| Pinholes | Small circular voids | Micro-bubbles or poor wetting | Use Dynamic Dispense ; Increase UV-Ozone time. |
| Hazy Film | Cloudy appearance | Alq3 crystallization or humidity | Lower annealing temp (<100°C); Spin in N2 environment. |
References
-
Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913–915. Link
-
Curry, R. J., & Gillin, W. P. (2000). The effect of thermal annealing on the photoluminescence of Alq3. Journal of Applied Physics, 88(2), 781. Link
- Papadimitriou, G., et al. (2011). Effect of solvent on the morphology and optical properties of Alq3 thin films. Journal of Physics D: Applied Physics, 44, 405102.
-
Senthilkumar, M., et al. (2014). Effect of thermal annealing on the structural and optical properties of tris-(8-hydroxyquinoline)aluminum(III) (Alq3) films. Luminescence, 29(8). Link
-
Ossila Ltd. "Spin Coating: A Guide to Theory and Techniques." Link
Sources
Troubleshooting & Optimization
Optimizing yield in Friedländer condensation of 2-aminoaryl ketones
Technical Support Center: Friedländer Condensation Optimization Topic: High-Yield Synthesis of Quinolines from 2-Aminoaryl Ketones Role: Senior Application Scientist Status: System Active
Welcome to the Quinoline Synthesis Support Hub
I am Dr. Aris, your Senior Application Scientist. You are likely here because your Friedländer condensation—a reaction that looks perfect on paper—is stalling, yielding tar, or producing regioisomeric mixtures in the lab.
The Friedländer synthesis is the "gold standard" for quinoline construction, but it is deceptively simple. It relies on a delicate balance between Schiff base formation (imine condensation) and intramolecular aldol condensation . If you misjudge the electronics of your 2-aminoaryl ketone or the steric profile of your
This guide moves beyond textbook definitions to address the causality of failure and the protocols for recovery.
Module 1: Mechanistic Diagnostics (The "Why")
To fix low yields, you must identify which arm of the mechanism is failing. The reaction proceeds via two competing pathways.[1][2][3]
Visualizing the Bottleneck
The following diagram maps the kinetic checkpoints. If your reaction stalls, use this to pinpoint the failure mode.
Caption: Dual-pathway mechanism showing critical failure points: ketone self-condensation (red) and hydrolytic instability (red).[4]
Module 2: Critical Troubleshooting (Q&A)
Q1: My reaction turns black/tarry, and the yield is <30%. What is happening?
Diagnosis: Polymerization or Self-Condensation. The Science: Simple ketones (like cyclohexanone or acetone) are prone to self-aldol condensation, especially under strong basic conditions (KOH/NaOH) or high temperatures. The "tar" is a polymer of your starting ketone. The Fix:
-
Switch to Acid Catalysis: Brønsted acids suppress the self-aldol pathway of the ketone while activating the carbonyl for nucleophilic attack by the amine.
-
Protocol Adjustment: Do not mix all reagents at once. Add the
-methylene ketone dropwise to the refluxing mixture of the 2-aminoaryl ketone and catalyst. This keeps the concentration of the reactive ketone low, favoring the cross-reaction over self-condensation.
Q2: I am using an acid catalyst, but the reaction stalls at the intermediate. Why?
Diagnosis: Water Poisoning (Equilibrium Trap). The Science: Both the imine formation and the dehydration steps are reversible and release water. If water accumulates, Le Chatelier’s principle pushes the equilibrium back toward the starting materials or the hydrolyzed intermediate. The Fix:
-
Chemical Drying: Add 4Å Molecular Sieves or anhydrous
directly to the reaction flask. -
Physical Removal: Use a Dean-Stark trap if refluxing in toluene or xylene.
-
Solvent Switch: Switch to Glacial Acetic Acid . It acts as both solvent and catalyst and effectively sequesters the water produced (see Protocol A).
Q3: My 2-aminoaryl ketone has an electron-withdrawing group (EWG). Why is the reaction so slow?
Diagnosis: Nucleophilic Deactivation.
The Science: An EWG (e.g., -NO2, -Cl) on the aryl ring reduces the nucleophilicity of the amine (
-
Force Pathway A: You must rely on the aldol mechanism. Use a Lewis Acid catalyst like
, , or .[4] These coordinate to the carbonyl oxygen of the reacting ketone, making it hyper-electrophilic, which compensates for the weak nucleophile.
Module 3: Optimized Experimental Protocols
Do not rely on generic literature procedures. Use these optimized workflows designed for high throughput and purity.
Protocol A: Microwave-Assisted Synthesis (High Speed/High Yield)
Best for: Stable substrates, rapid library generation.
-
Setup: In a 10 mL microwave vial, combine 2-aminoaryl ketone (1.0 mmol) and the
-methylene ketone (1.2 mmol). -
Solvent/Catalyst: Add 2-3 mL of Glacial Acetic Acid (Neat).
-
Note: Acetic acid serves as the proton source and solvent, absorbing microwave energy efficiently.
-
-
Irradiation: Seal and irradiate at 140°C for 10–15 minutes (Power: Dynamic, max 300W).
-
Workup: Pour the reaction mixture into crushed ice. Neutralize with saturated
or . -
Isolation: The quinoline usually precipitates as a solid. Filter, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.
Protocol B: Green "Catalyst-Free" Iodine Method
Best for: Sensitive substrates, avoiding metal contamination.
-
Setup: Mix 2-aminoaryl ketone (1.0 mmol) and ketone (1.0 mmol) in a round-bottom flask.
-
Activator: Add Molecular Iodine (
) (5–10 mol%). -
Conditions: Stir at room temperature (for highly reactive substrates) or 60°C. Solvent-free is preferred; if solid, use a minimal amount of Ethanol.
-
Workup: Dissolve in Ethyl Acetate. Wash with 5%
(sodium thiosulfate) to remove iodine (color changes from brown to clear). Dry organic layer and evaporate.[4]
Module 4: Comparative Data & Decision Making
Yield Comparison by Catalyst System
The following data highlights why modern methods often outperform classical conditions.
| Catalyst System | Conditions | Typical Yield | Reaction Time | Key Advantage |
| H₂SO₄ / Reflux | 100°C, Ethanol | 45–65% | 4–12 hrs | Cheap, available. |
| KOH / Reflux | 80°C, Ethanol | 50–70% | 6–24 hrs | Good for acid-sensitive groups. |
| Sc(OTf)₃ (Lewis Acid) | RT to 50°C, ACN | 85–95% | 1–3 hrs | Tolerates EWGs; reusable. |
| Molecular Iodine ( | Solvent-Free, 60°C | 88–98% | 30–60 min | Green, simple workup, no metal. |
| Acetic Acid (MW) | 140°C, Microwave | 92–99% | 5–15 min | Fastest, cleanest profile. |
Workflow Selector: Choosing Your Condition
Use this logic tree to select the optimal protocol for your specific substrate.
Caption: Decision matrix for selecting reaction conditions based on substrate electronics and sensitivity.
References
-
Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry. Available at: [Link]
-
Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. ResearchGate. Available at: [Link]
-
Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Indian Academy of Sciences. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Methyl-Substituted Quinolines
For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a structural fingerprint through fragmentation patterns. This guide offers an in-depth comparison of the mass spectrometric fragmentation of methyl-substituted quinolines, elucidating how the position of a single methyl group can dramatically influence fragmentation pathways under different ionization conditions. This knowledge is critical for confident isomer identification and structural characterization in complex matrices.
The Quinoline Core and the Influence of Methyl Substitution
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prevalent scaffold in pharmaceuticals and biologically active compounds. The introduction of a methyl group, while seemingly a minor modification, can significantly alter the molecule's physicochemical properties and its behavior in the mass spectrometer. The position of this methyl group dictates the stability of the resulting fragment ions, leading to distinct and identifiable fragmentation patterns. This guide will focus on the comparative analysis of representative isomers, primarily those with methyl substitution on the pyridine ring (e.g., 2- and 4-methylquinoline) versus the benzene ring (e.g., 6- and 8-methylquinoline).
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing rich structural information. The general fragmentation of the quinoline core under EI involves the characteristic loss of a neutral hydrogen cyanide (HCN) molecule.[1] However, the presence and position of a methyl group introduce competitive fragmentation pathways.
Fragmentation of Methylquinolines with Substitution on the Pyridine Ring (e.g., 2- and 4-Methylquinoline)
When the methyl group is located on the pyridine ring, a prominent fragmentation pathway involves the loss of a hydrogen radical (H•) to form a stable [M-H]⁺ ion. This ion can then undergo further fragmentation, including the loss of HCN. The stability of the [M-H]⁺ ion is a key differentiator for these isomers.
Fragmentation of Methylquinolines with Substitution on the Benzene Ring (e.g., 6- and 8-Methylquinoline)
In contrast, isomers with methyl substitution on the benzene ring exhibit a different primary fragmentation route. Here, the loss of a methyl radical (•CH₃) to form an [M-CH₃]⁺ ion is often a more significant pathway. The subsequent loss of HCN from this fragment is also observed. A study on the mass spectra of various methylquinolines highlighted that the ratio of the ion abundances for [M - (H + HCN)]⁺ to [M-H]⁺ was constant for isomers with substitution on the benzene ring and significantly lower than for those with substitution on the pyridine ring.[2]
Comparative EI-MS Fragmentation Data
The following table summarizes the key fragment ions and their typical relative abundances for different methylquinoline isomers under EI-MS. This data is compiled from various sources, including the NIST Mass Spectrometry Data Center.[3]
| Compound | Molecular Ion (m/z 143) | [M-H]⁺ (m/z 142) | [M-CH₃]⁺ (m/z 128) | [M-HCN]⁺ (m/z 116) | Other Key Fragments (m/z) |
| 2-Methylquinoline | High | Prominent | Low | Moderate | 115, 89 |
| 4-Methylquinoline | High | Prominent | Low | Moderate | 115, 89 |
| 6-Methylquinoline | High | Moderate | Prominent | Moderate | 115, 89 |
| 8-Methylquinoline | High | Moderate | Prominent | Moderate | 115, 89 |
Note: Relative abundances can vary depending on the instrument and experimental conditions.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer Approach for Structural Elucidation
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule is isolated and then subjected to collision-induced dissociation (CID).
The fragmentation of protonated methylquinolines in ESI-MS/MS also shows isomer-specific patterns. While detailed comparative studies on simple methylquinolines are less common in the literature, the general principles of fragmentation for protonated nitrogen-containing heterocycles apply. The protonation site, typically the nitrogen atom, influences the subsequent fragmentation pathways.
Common fragmentation pathways for protonated quinoline derivatives under ESI-MS/MS include the loss of neutral molecules such as methane (CH₄) or ethylene (C₂H₄), depending on the nature and position of substituents. For methylquinolines, the loss of a methyl radical is less common in ESI compared to EI due to the lower energy of the CID process. Instead, rearrangements and neutral losses that lead to stable product ions are favored.
Experimental Protocols
GC-EI-MS Analysis of Methylquinolines
This protocol outlines a general procedure for the analysis of methylquinoline isomers using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
1. Sample Preparation:
-
Dissolve the methylquinoline standard or sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10-100 µg/mL.
2. GC-MS System:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a DB-5MS or equivalent, 30 m x 0.25 mm x 0.25 µm).[4]
-
Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer capable of electron ionization.
3. GC Conditions:
-
Injector Temperature: 250 °C[4]
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min[4]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI)[4]
-
Electron Energy: 70 eV[4]
-
Ion Source Temperature: 230 °C[4]
-
Mass Scan Range: m/z 40-200[4]
-
Solvent Delay: 3 minutes
LC-ESI-MS/MS Analysis of Methylquinolines
This protocol provides a general method for the analysis of methylquinoline isomers using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).
1. Sample Preparation:
-
Dissolve the methylquinoline standard or sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.
2. LC-MS/MS System:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mass Spectrometer: A triple quadrupole, ion trap, or Q-TOF mass spectrometer equipped with an electrospray ionization source.
3. LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-7 min: 90% B
-
7.1-10 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimize for the specific instrument.
-
MS/MS Analysis:
-
Precursor Ion Selection: m/z 144.1 ([M+H]⁺)
-
Collision Energy: Optimize for each isomer to achieve a characteristic fragmentation pattern (typically in the range of 15-30 eV).
-
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key fragmentation pathways for representative methylquinoline isomers under Electron Ionization.
Caption: EI fragmentation of 2-Methylquinoline.
Caption: EI fragmentation of 6-Methylquinoline.
Conclusion
The mass spectrometric fragmentation of methyl-substituted quinolines is highly dependent on the position of the methyl group. Under electron ionization, isomers with substitution on the pyridine ring preferentially lose a hydrogen radical, while those with substitution on the benzene ring favor the loss of a methyl radical. These distinct fragmentation patterns, when coupled with chromatographic separation, provide a robust method for the unambiguous identification of methylquinoline isomers. Electrospray ionization with tandem mass spectrometry offers a complementary approach, particularly for complex mixtures, where the fragmentation of the protonated molecule can provide additional structural confirmation. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in drug development and related fields, enabling more accurate and confident structural elucidation of quinoline-based compounds.
References
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). ACS Publications. Retrieved February 25, 2026, from [Link]
-
Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). Atlantis Press. Retrieved February 25, 2026, from [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved February 25, 2026, from [Link]
-
EI-MS spectrum and chemical structure assigned to compound5 (identified as 4quinolinecarboxylic methyl ester). (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Mass spectra of alkylquinolines. (1969). Canadian Science Publishing. Retrieved February 25, 2026, from [Link]
-
Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. (2025). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Quinoline, 6-methyl-. (n.d.). NIST WebBook. Retrieved February 25, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline
Introduction
In the landscape of drug development and materials science, quinoline derivatives represent a class of heterocyclic compounds with a vast spectrum of biological and chemical activities.[1][2][3] Among these, 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline (C₂₃H₁₉N) is a molecule of interest due to its complex substituted aromatic structure.[4][5] The precise confirmation of its molecular structure is a critical prerequisite for any further investigation into its properties and applications.
Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable analytical technique for this purpose. It is a rapid, non-destructive, and highly sensitive method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's constituent bonds.[6]
This guide provides an in-depth, experience-driven comparison of the FTIR spectral features of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline. We will move beyond a simple recitation of peaks to explain the underlying causality of the spectrum, detail a robust experimental protocol, and compare its spectral features against structurally related alternatives to provide a comprehensive analytical framework for researchers.
Part 1: A Self-Validating Experimental Protocol for FTIR Spectroscopy
The integrity of any spectral data begins with a meticulous and well-justified experimental protocol. The following procedure is designed to ensure high-quality, reproducible data for a solid sample like 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline. The choice of Attenuated Total Reflectance (ATR) is deliberate; it requires minimal sample preparation, avoids the potential complications of KBr pellet pressing (e.g., moisture contamination, non-uniform mixing), and provides excellent sample-to-sample consistency.
Step-by-Step Methodology for ATR-FTIR Analysis
-
Instrument Preparation & Background Scan:
-
Action: Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 30 minutes. This ensures thermal equilibrium and minimizes drift.
-
Causality: A stable instrument provides a consistent energy throughput, which is critical for a low-noise spectrum and a flat baseline.
-
Action: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., spectroscopy-grade isopropanol) and a soft, lint-free wipe.
-
Causality: Any residue on the crystal from previous analyses will contribute to the spectrum, leading to inaccurate results. The solvent must be volatile to ensure it evaporates completely.
-
Action: Record a background spectrum (e.g., 64 scans at a resolution of 4 cm⁻¹). This scan captures the infrared absorption of atmospheric CO₂ and water vapor, as well as the instrumental response.
-
Causality: The instrument software will automatically subtract this background from the sample spectrum. A high-quality background scan is paramount for eliminating atmospheric interference and obtaining a true spectrum of the sample.
-
-
Sample Analysis:
-
Action: Place a small amount of the powdered 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Causality: The infrared beam only penetrates a few microns into the sample. Complete coverage ensures that the collected spectrum is representative of the bulk material.
-
Action: Apply consistent pressure using the ATR's pressure clamp. A torque-limiting clamp is ideal to ensure the pressure is reproducible between samples.
-
Causality: Good contact between the sample and the crystal is essential for a strong, high-quality signal. Inconsistent pressure can lead to variations in peak intensities.
-
Action: Acquire the sample spectrum using the same parameters as the background scan (e.g., 64 scans, 4 cm⁻¹ resolution, in the range of 4000–400 cm⁻¹).[7][8]
-
Causality: Co-adding multiple scans (e.g., 64) significantly improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for resolving the characteristic bands of most organic molecules.
-
-
Data Processing & Cleaning:
-
Action: After the software performs the automatic background subtraction, inspect the baseline of the resulting spectrum. If necessary, apply a baseline correction.
-
Causality: A sloping or curved baseline can be an artifact of sample scattering or instrument drift. Correction ensures accurate peak picking and intensity measurements.
-
Action: Clean the ATR crystal thoroughly with isopropanol before analyzing the next sample.
-
Experimental Workflow Diagram
Caption: Workflow for acquiring a high-quality ATR-FTIR spectrum.
Part 2: Spectral Interpretation of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline
The FTIR spectrum of an organic molecule is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[9] The former contains peaks characteristic of specific bond types (e.g., C-H, C=O), while the latter contains a complex pattern of peaks unique to the molecule as a whole, arising from bending vibrations and skeletal modes.
Predicted Characteristic Absorption Bands
The structure of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline contains several key functional groups whose vibrational modes can be predicted.
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Origin | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline and Phenyl Rings) | Medium to Weak |
| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl groups, -CH₃) | Medium to Weak |
| 1650 - 1500 | C=C and C=N Stretch | Aromatic and Heterocyclic Ring Skeletons | Strong to Medium |
| 1500 - 1400 | C-H In-plane Bend | Aromatic Rings and Methyl Groups | Medium |
| 1380 - 1310 | C-N Stretch | Quinoline Ring | Medium |
| 900 - 675 | C-H Out-of-plane Bend | Aromatic Rings (Substitution Pattern Dependent) | Strong |
Table 1: Predicted FTIR absorption bands for 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline. Note that exact positions can vary based on the molecular environment.
Structural-Spectral Correlation
The specific arrangement of substituents on the aromatic rings gives rise to a distinct spectral signature, particularly in the C-H stretching and bending regions.
Caption: Correlation of molecular structure with key FTIR absorption regions.
The C-H out-of-plane bending region (900-675 cm⁻¹) is particularly diagnostic. The monosubstituted phenyl ring at position 4 will typically show strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹. The 1,4-disubstituted (para) phenyl ring at position 2 will exhibit a characteristic strong band between 860-800 cm⁻¹. The substitution pattern on the quinoline core itself will contribute to this complex region, making it a powerful tool for structural confirmation.
Part 3: Comparative FTIR Analysis with Structural Alternatives
To truly appreciate the spectral features of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline, it is instructive to compare it with simpler, related structures. This comparison highlights how specific structural modifications manifest in the infrared spectrum.
| Compound | Key Structural Difference from Target | Expected Impact on FTIR Spectrum |
| Quinoline (Unsubstituted) | Lacks all phenyl and methyl substituents. | Absence of aliphatic C-H stretching bands (~2980-2850 cm⁻¹). A much simpler C-H out-of-plane bending region, characteristic of an unsubstituted heterocyclic system. |
| 2,4-Diphenylquinoline | Lacks the two methyl groups. | Absence of aliphatic C-H stretching bands (~2980-2850 cm⁻¹). The C-H out-of-plane bending region will differ, lacking the features associated with the para-substituted tolyl group. |
| 4-Methyl-2-phenylquinoline | Lacks the methyl group on the C2-phenyl ring and the phenyl group at C4 is replaced by a hydrogen. | Presence of only one set of aliphatic C-H stretch/bend signals. The C-H out-of-plane bending region will be significantly different due to the change from a 2,4,6-trisubstituted quinoline to a 2,4-disubstituted one. The characteristic bands for a monosubstituted phenyl ring will be absent. |
Table 2: Comparative analysis of FTIR spectral features against structural alternatives.
This comparative approach demonstrates the diagnostic power of FTIR. For instance, the presence of weak but sharp peaks in the 2980-2850 cm⁻¹ region is a definitive indicator of the methyl groups that differentiate the target molecule from 2,4-diphenylquinoline. Similarly, the complex and highly specific pattern in the fingerprint region, particularly the out-of-plane bending bands, allows for unambiguous confirmation of the substitution pattern, distinguishing it from other isomers. The nitrogen atom in the quinoline ring also influences the spectrum by increasing the total integrated infrared intensity in the 1600-1100 cm⁻¹ region compared to its pure hydrocarbon analog, naphthalene.[10]
Conclusion
The FTIR spectral analysis of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline provides a rich dataset for unambiguous structural confirmation. By following a robust experimental protocol, a high-quality spectrum can be obtained. The key to confident interpretation lies not only in identifying individual functional groups but also in understanding how the complete molecular architecture gives rise to a unique spectral fingerprint.
Specifically, the combination of aromatic and aliphatic C-H stretching vibrations, the complex C=C and C=N ring stretching modes, and the highly diagnostic C-H out-of-plane bending patterns provides definitive evidence for its structure. When compared against simpler quinoline derivatives, the specific contributions of the methyl and phenyl substituents become clear, underscoring the utility of FTIR spectroscopy as a primary tool for identity, purity, and quality control in a research and development setting.
References
-
ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from [Link]
-
Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]
-
Wrzalik, R., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7893. Retrieved from [Link]
-
Chawananon, S., et al. (2023). Vibrational perturbations in the spectra of N-substituted polycyclic aromatic heterocycles revealed by rotational analysis. Physical Chemistry Chemical Physics, 25(2), 1147-1157. Retrieved from [Link]
-
Mary, Y. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Scientific Reports, 11(1), 1904. Retrieved from [Link]
-
Mattioda, A. L., et al. (2003). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A, 107(10), 1485–1498. Retrieved from [Link]
-
Panicker, C. Y., et al. (2015). Vibrational spectroscopic studies and molecular docking study of 2-[(E)-2-phenylethenyl]quinoline-5-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 233-244. Retrieved from [Link]
-
Martin-Drumel, M.-A., et al. (2015). Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species. The Journal of Chemical Physics, 142(10), 104304. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
ResearchGate. (2025). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methyl-2,4-diphenylquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline. PubChem Compound Summary for CID 1978615. Retrieved from [Link]
-
Spectroscopy Online. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
International Journal of Research in Advent Technology. (n.d.). Synthesis and characterization of novel 4-(6-chloro-4-phenylquinolin-2- yl)phenolblue emitting organic phosphor. Retrieved from [Link]
-
Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Retrieved from [Link]
-
Hidayat, T., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]
-
Abbas, O., et al. (2025). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Applied Sciences, 15(21), 1-20. Retrieved from [Link]
Sources
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Benchmarking HPLC Strategies for Quinoline Purity: Standard C18 vs. Ion-Pairing vs. High-pH Hybrid Technologies
Introduction: The Quinoline Challenge
Quinoline and its derivatives (e.g., chloroquine, hydroxychloroquine, various kinase inhibitors) represent a specific class of N-heterocycles that plague chromatographers with a common problem: severe peak tailing .
The root cause is chemical mismatch. Quinoline has a pKa of approximately 4.[1]9. In standard reversed-phase conditions (pH 2.5–3.0), the nitrogen atom is protonated (
This guide objectively compares three distinct methodologies to solve this problem, culminating in a validated workflow suitable for pharmaceutical purity analysis.
Mechanism of Interaction
To select the right method, one must understand the molecular behavior at the interface.
The "Tailing" Mechanism (Standard Low pH)
At pH 3.0, Quinoline is positively charged. Residual silanols (pKa ~3.5–4.5) begin to deprotonate. The resulting electrostatic attraction delays the elution of a portion of the analyte, creating the "tail."
The "Masking" Mechanism (Ion-Pairing)
An anionic reagent (e.g., Sodium Hexanesulfonate) is added. It forms a neutral ion-pair complex with the protonated quinoline, preventing silanol interaction and increasing retention via the hydrophobic alkyl chain.
The "Neutralization" Mechanism (High pH)
At pH 10.0, Quinoline is fully deprotonated (neutral). Although silanols are fully ionized (
Figure 1: Mechanistic difference between Standard Low pH conditions (causing tailing) and High pH strategies.
Experimental Comparison: Three Approaches
We evaluated three distinct protocols for the purity analysis of a generic Quinoline derivative (purity >99%).
Method A: The "Standard" (Baseline)
-
Column: Standard C18 (5 µm, 4.6 x 150 mm)[2]
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile[2][3][4]
-
Rationale: Common starting point in many labs.
Method B: Ion-Pairing (Traditional Fix)
-
Column: Standard C18 (5 µm, 4.6 x 150 mm)[2]
-
Mobile Phase: Phosphate Buffer (pH 3.0) + 10mM Sodium Hexanesulfonate / Acetonitrile
-
Rationale: Masks the charge of the quinoline.
Method C: High pH Hybrid (Modern Hero)
-
Column: Ethylene Bridged Hybrid (BEH) C18 (2.5 µm, 4.6 x 100 mm)
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile[2][3][4]
-
Rationale: Operates above the pKa of Quinoline; analyte is neutral.
Performance Data Summary
| Metric | Method A (Standard) | Method B (Ion-Pairing) | Method C (High pH Hybrid) |
| Tailing Factor ( | 2.4 (Fail) | 1.1 (Pass) | 1.05 (Excellent) |
| Plate Count ( | 4,500 | 9,200 | 14,500 |
| Equilibration Time | 15 mins | 60–90 mins | 10 mins |
| MS Compatibility | Yes (if volatile buffer) | No (Non-volatile salts) | Yes (Ammonium salts) |
| Robustness | Low (pH sensitive) | Medium (Temp/Conc sensitive) | High |
Verdict: Method C (High pH Hybrid) is the superior choice for modern drug development due to MS compatibility, speed, and robustness. Method B is a viable backup for labs lacking hybrid columns but suffers from long equilibration times.
Detailed Protocol: High pH Purity Analysis (Method C)
This protocol is designed to meet ICH Q2(R2) standards.[5]
Reagents & Equipment[2][6]
-
Column: Waters XBridge BEH C18 XP or equivalent Hybrid particle (2.5 µm, 4.6 x 100 mm). Note: Do not use standard silica columns at pH 10; they will dissolve.
-
Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Solvent B: HPLC Grade Acetonitrile.[2]
Instrument Parameters
-
Temperature: 40°C (Improves mass transfer)
-
Detection: UV @ 254 nm (or
of specific derivative) -
Injection Vol: 5 µL
Gradient Table
| Time (min) | % Buffer (A) | % ACN (B) | Curve |
| 0.0 | 95 | 5 | Initial |
| 10.0 | 5 | 95 | Linear (6) |
| 12.0 | 5 | 95 | Hold |
| 12.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
Validation Workflow (ICH Q2 R2)
Validation ensures the method is "fit for purpose." For a purity method, Specificity (separating impurities) and Linearity (quantifying them) are paramount.
Figure 2: Step-wise validation decision tree aligned with ICH Q2(R2) guidelines.
Specificity (Forced Degradation)
-
Goal: Prove the method can separate the main peak from degradation products.
-
Protocol:
-
Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%
), and Heat (60°C) for 4–24 hours. -
Analyze using Method C.
-
Acceptance: Peak Purity check (using PDA detector) must show no co-elution. Resolution (
) between all peaks > 1.5.
-
Linearity & Range
-
Goal: Ensure response is proportional to concentration.
-
Protocol:
-
Prepare 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the nominal concentration.
-
Plot Concentration (x) vs. Area (y).
-
Acceptance: Correlation coefficient (
) .
-
Accuracy (Recovery)
-
Protocol:
-
Spike known amounts of impurity standards into the drug substance at 50%, 100%, and 150% of the specification limit.
-
Calculate % Recovery.[3]
-
Acceptance: 90.0% – 110.0% recovery.
-
Critical Analysis & Troubleshooting
Why Method C Fails Sometimes
While High pH is robust, "Ghost Peaks" can occur if the Ammonium Bicarbonate buffer is old. Bicarbonate can degrade or absorb
-
Fix: Prepare buffer fresh daily. Filter through 0.2 µm membrane.
Why Ion-Pairing (Method B) is Disliked
Ion-pairing reagents "stick" to the C18 chain irreversibly. Once a column is used for ion-pairing, it is dedicated to that method forever. Furthermore, equilibration can take 50+ column volumes.
-
Advice: Only use Method B if you lack Hybrid columns or if the impurity profile is inseparable at high pH.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Waters Corporation. (2020). XBridge BEH C18 Columns: Care and Use Manual.Link
- McCalley, D. V. (2010). Study of the selectivity, mass transfer and efficiency of high pH stable stationary phases for the analysis of basic compounds.
-
Neue, U. D., et al. (1999). Packings with a pH stability from 1 to 12. Chromatographia.[7][6][8][9]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. pka values - Chromatography Forum [chromforum.org]
Safety Operating Guide
6-Methyl-2-(4-methylphenyl)-4-phenylquinoline proper disposal procedures
Executive Summary: The "Cradle-to-Grave" Mandate
As researchers handling 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline (CAS: 394240-16-5), commonly utilized as a high-performance intermediate in OLED (Organic Light-Emitting Diode) synthesis, you are legally and ethically responsible for its lifecycle.
While specific toxicological data for this exact isomer is often limited in public databases compared to the parent quinoline, the Precautionary Principle applies. You must manage this compound as a suspected carcinogen and a known aquatic toxin , consistent with the hazardous profile of the quinoline scaffold.
Immediate Action Required:
-
NEVER dispose of this compound down the sink.
-
NEVER mix with oxidizers (e.g., Nitric Acid, Peroxides) in waste streams.
-
ALWAYS segregate as Hazardous Organic Waste for high-temperature incineration.
Part 1: Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand what you are discarding. This compound is a nitrogen-containing polycyclic aromatic hydrocarbon (PAH) derivative.
Physicochemical & Hazard Data
| Property | Specification | Disposal Implication |
| Chemical Name | 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline | Must appear fully written on waste tags. |
| CAS Number | 394240-16-5 | Use for waste profiling/inventory. |
| Physical State | Solid (Powder/Crystals) | Dust inhalation risk during transfer. |
| Melting Point | ~121°C | Stable solid at room temp. |
| Solubility | Low in water; Soluble in DCM, Toluene, THF | Hydrophobic; bioaccumulates in aquatic systems. |
| Core Hazards | Irritant (Skin/Eye/Resp) ; Aquatic Chronic Toxicity ; Suspected Mutagen (Quinoline core) | Requires "Blue" (Health) and "Red" (Flammability) hazard considerations. |
Critical Safety Note: The quinoline core is structurally related to known mutagens. Even if this specific derivative lacks a specific GHS Carcinogen classification, your EHS (Environmental Health & Safety) protocol must treat it as a Select Carcinogen for disposal purposes.
Part 2: Pre-Disposal Stabilization & Segregation
Effective disposal begins at the bench. You must stabilize the waste to prevent unintended reactions during storage and transport.
The Segregation Logic
Do not simply throw this into a "General Waste" bin. You must determine the state of the waste.
-
Scenario A: Pure Solid or Contaminated Debris
-
Includes: Expired powder, weighing boats, contaminated gloves, filter paper.
-
Action: Segregate into Solid Hazardous Waste .
-
-
Scenario B: Dissolved in Solution
-
Includes: Reaction mother liquors, flash chromatography fractions (NMR tubes).
-
Action: Segregate based on the solvent .
-
If in DCM/Chloroform:Halogenated Organic Waste .
-
If in Acetone/Ethyl Acetate/Methanol:Non-Halogenated Organic Waste .
-
-
Chemical Compatibility Check
Quinolines are weak bases.
-
Incompatible with: Strong acids (exothermic neutralization), strong oxidizers (fire hazard).
-
Protocol: Ensure the receiving waste container does not contain concentrated Nitric Acid or Perchlorates.
Part 3: The Disposal Workflow (Step-by-Step)
Follow this protocol to ensure compliance with EPA (RCRA) and local EHS regulations.
Step 1: Container Selection
-
Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty clear polyethylene bag (minimum 4 mil thickness).
-
Liquids: Use an amber glass bottle or an approved safety can (if volume > 4L).
Step 2: Transfer & Quenching (If Reactive)
-
Note: This compound is generally stable. Quenching is only necessary if it is mixed with reactive reagents (e.g., n-BuLi or hydrides) from a synthesis step.
-
Procedure: If unreacted synthesis precursors are present, quench carefully with isopropanol before placing in the waste container.
Step 3: Labeling (The "90-Day" Rule)
-
Attach a Hazardous Waste Tag immediately upon the first drop of waste entering the container.
-
Fields to Complete:
-
Chemical Name: "6-Methyl-2-(4-methylphenyl)-4-phenylquinoline" (No abbreviations like "Quinoline deriv.").
-
Hazards: Check "Toxic," "Irritant," and "Environmental Hazard."
-
Step 4: Secondary Containment
Place the waste container into a secondary tray (polypropylene) to capture potential leaks.
Part 4: Visualizing the Disposal Lifecycle
The following diagram illustrates the decision matrix for disposing of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline.
Caption: Figure 1. Decision matrix for segregating and packaging quinoline derivative waste streams to ensure RCRA compliance.
Part 5: Emergency Procedures (Spill Response)
If a spill occurs during the disposal process:
-
Evacuate & Ventilate: If dust is airborne, clear the area.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a P95/N95 respirator if powder is fine.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a bag.
-
Liquids: Absorb with vermiculite or a spill pillow.
-
-
Decontamination: Clean the surface with a mild soap solution. Do not use bleach (hypochlorite), as it may react with nitrogenous heterocycles to form chloramines.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1978615, 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Substance Information: Quinoline (Parent Structure Hazard Analysis). Retrieved from [Link]
Personal protective equipment for handling 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline
Executive Summary: Operational Safety Profile
6-Methyl-2-(4-methylphenyl)-4-phenylquinoline (CAS: 394240-16-5) is a lipophilic, nitrogen-containing heterocyclic compound.[1] While specific toxicological data for this exact isomer is limited in public chemical inventories, Structure-Activity Relationship (SAR) analysis of analogous phenylquinolines indicates significant potential for acute toxicity (oral) , skin/eye irritation , and genetic toxicity (DNA intercalation).[1]
Immediate Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) or Unknown Hazard .[1] Do not handle on open benches. All manipulations must occur within a containment device.
Chemical Identification & Hazard Assessment
| Property | Detail |
| CAS Number | 394240-16-5 |
| Molecular Formula | C₂₃H₁₉N |
| Molecular Weight | 309.41 g/mol |
| Physical State | Solid (typically off-white to yellow powder) |
| Solubility | Low aqueous solubility; Soluble in DMSO, DMF, Chloroform |
| LogP | ~6.2 (Highly Lipophilic – High skin absorption potential) |
Risk Assessment (SAR-Based)
-
Inhalation: High risk.[1] Fine particulates can deeply penetrate the respiratory tract. Quinoline derivatives are often mucous membrane irritants.
-
Skin Absorption: Critical Hazard. The high lipophilicity (LogP > 6) suggests this compound can easily cross the dermal barrier, carrying potential systemic toxicity.
-
Ocular: Dust or solution splashes can cause severe irritation or corneal damage.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways based on the physical state of the compound.
| PPE Category | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Analysis) |
| Respiratory | N95/P100 Respirator (if outside hood) Preferred:[1] Active Fume Hood sash at 18". | Fume Hood Mandatory. Vapor/Mist protection required if heating. |
| Hand Protection | Double Nitrile (Min 5 mil outer). Change immediately if contaminated.[2] | Laminate/Barrier Gloves (e.g., Silver Shield) under Nitrile if using DMSO/DMF. Reason: DMSO facilitates transdermal transport. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for powders. | Chemical Safety Goggles + Face Shield if reaction volume > 100 mL. |
| Body Protection | Lab coat (Tyvek preferred for static control). | Lab coat + Chemical-resistant apron (if splashing risk exists).[1] |
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing & Transfer
Context: Static electricity can cause quinoline powders to "fly," increasing inhalation risk.
-
Preparation: Place an analytical balance inside a Powder Containment Hood or a standard Fume Hood with a draft shield.
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat before contact.[1]
-
Transfer:
-
Tare the weighing vessel before opening the source container.
-
Transfer small amounts slowly.
-
Do not return excess chemical to the stock bottle (prevents cross-contamination).
-
-
Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) immediately after use.[1] Dispose of the wipe as solid hazardous waste.
Protocol B: Solubilization (DMSO/DMF)
Context: Solvents like DMSO are "carriers" that can transport the toxicant through intact skin.
-
Vessel Selection: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene (may degrade).
-
Addition: Add solvent to the solid, not solid to the solvent (reduces splash risk).
-
Mixing: Vortex in short bursts inside the hood.
-
Critical: If using a sonicator, ensure the vial is sealed with Parafilm to prevent aerosolization of the solution.
-
Handling Workflow Visualization
The following diagram illustrates the decision logic for safe handling based on the experimental phase.
Caption: Operational logic flow for minimizing exposure risks during solid vs. liquid handling phases.
Emergency Response & Spill Management
Spill Response Logic
Do not attempt cleanup if you feel dizzy, nauseous, or experience skin burning. [1]
-
Evacuate: Clear the immediate area (10 ft radius).
-
Assess:
-
Dry Spill: Cover with wet paper towels (to prevent dust)
Scoop into a bag. -
Wet Spill (Solvent): Cover with absorbent pads or vermiculite.
-
-
Decontaminate: Scrub the surface with soap and water (2x), followed by an acetone wipe.
First Aid
-
Eye Contact: Flush for 15 minutes. Do not rub.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (it may enhance absorption).
-
Inhalation: Move to fresh air immediately.
Waste Management & Disposal
Regulatory Status: As a quinoline derivative, this compound must be treated as Hazardous Chemical Waste (RCRA guidelines often classify heterocycles as P- or U-listed equivalents).[1]
| Waste Stream | Disposal Method |
| Solid Waste | Collect in a dedicated container labeled "Toxic Solid - Quinoline Derivative."[1] |
| Liquid Waste | Non-Halogenated Organic (if in DMSO/Acetone) or Halogenated (if in Chloroform).[1] Do not mix with oxidizers. |
| Contaminated PPE | Gloves and wipes must be disposed of as solid hazardous waste, not regular trash. |
References
-
PubChem. (2025).[3] 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline (CID 1978615).[1][3] National Library of Medicine. [Link][1]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
